Increased Lipophilicity of 4-Chlorobutyl Benzoate (LogP 2.86) vs. 2-Chloroethyl Benzoate (LogP 2.4)
The calculated LogP (XLogP3) of 4-chlorobutyl benzoate is 2.86 [1], whereas that of its shorter-chain analog, 2-chloroethyl benzoate, is 2.4 [2]. The four-carbon chain increases the calculated lipophilicity by approximately 0.46 log units compared to the two-carbon chain, indicating a higher affinity for non-polar environments [1][2]. This quantitative difference directly influences compound behavior in reversed-phase chromatography, membrane permeability, and partitioning in biphasic reaction systems.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | 2.86 (XLogP3) |
| Comparator Or Baseline | 2-Chloroethyl benzoate (CAS 939-55-9): 2.4 (XLogP3) |
| Quantified Difference | ΔLogP = +0.46 |
| Conditions | Calculated using XLogP3 algorithm (PubChem 2025.09.15 release) |
Why This Matters
For procurement, this justifies selecting the 4-chlorobutyl compound when a more lipophilic alkyl spacer is required for improved organic phase solubility or to modulate a drug candidate's ADME properties.
- [1] Chem960. 4-Chlorobutyl benzoate (CAS 946-02-1). LogP: 2.86240. View Source
- [2] PubChem. 2-Chloroethyl benzoate (CID 95952). XLogP3: 2.4. View Source
